2-(4-chlorophenyl)-6-methyl-3,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one
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Overview
Description
2-(4-chlorophenyl)-6-methyl-3,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a 1,3-oxazin-4-one ring substituted with chlorophenyl, methyl, and diphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-methyl-3,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde, acetophenone, and benzaldehyde with urea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6-methyl-3,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxazinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-(4-chlorophenyl)-6-methyl-3,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-methyl-3,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(3H)-quinazolinones
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-6-methyl-3,5-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl, methyl, and diphenyl groups in the oxazinone ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H18ClNO2 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-3,5-diphenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C23H18ClNO2/c1-16-21(17-8-4-2-5-9-17)22(26)25(20-10-6-3-7-11-20)23(27-16)18-12-14-19(24)15-13-18/h2-15,23H,1H3 |
InChI Key |
WSGYRFKRHKINTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(O1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(C(O1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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